blasticidin S HCl

Vue d'ensemble

Description

Blasticidin S HCl is a nucleoside antibiotic isolated from Streptomyces griseochromogenes. It inhibits protein synthesis in both prokaryotic and eukaryotic cells . Aside from its antimicrobial properties, blasticidin has displayed antiviral, antitumor, and antifungal properties and has been used as a selection agent .

Synthesis Analysis

This compound is a nucleoside antibiotic isolated from Streptomyces griseochromogenes. Resistance is conferred by expression of either one of two Blasticidin S deaminase genes: BSD from Aspergillus terreus or bsr from Bacillus cereus. These deaminases convert Blasticidin S to a nontoxic deaminohydroxy derivative . The first step in blasticidin S biosynthesis is the combination of UDP-glucuronic acid with cytosine to form cytosylglucuronic acid (CGA) .Molecular Structure Analysis

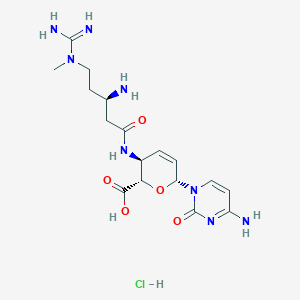

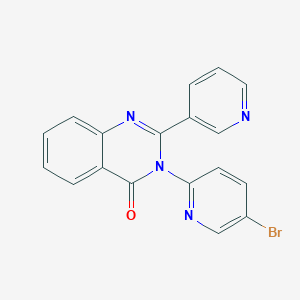

The three-dimensional structure of blasticidin S hydrochloride pentahydrate, a member of the cytosine amino nucleoside antibiotics, has been solved using diffractometer data . The chemical structure consists of a cytosine molecule, linked to a glucuronic acid-derived ring, linked in turn to the peptide N-methyl β-arginine .Chemical Reactions Analysis

This compound inhibits protein synthesis in prokaryotic and eukaryotic cells by binding to the ribosomal P-site which strengthens tRNA binding and slows down and prevents subsequent peptide synthesis .Physical And Chemical Properties Analysis

This compound has a molecular weight of 458.9 g/mol . It is supplied as a white, solid powder .Applications De Recherche Scientifique

Antifungal and Cytotoxic Properties : Blasticidin S is derived from Streptomyces griseochromogenes and is known for its potent antifungal and cytotoxic characteristics. It includes structural components like a cytosine base, amino deoxyglucuronic acid, and N‐methyl β‐arginine (Cone et al., 2003).

Selectable Marker in Mammalian Cells : The blasticidin S-resistance gene (bsr) from Bacillus cereus can be used as a selectable marker in mammalian cells, providing a high level of resistance and rapid cell death compared to traditional methods (Izumi et al., 1991).

Engineering Blasticidin S-Producing Strains : Blasticidin S biosynthetic gene cluster has been used to modify Streptomyces lividans for the production of blasticidin S, demonstrating its potential in genetic engineering (Li et al., 2013).

Binding to Cu(II) Ions : Blasticidin S can bind copper ions and potentially mitigate DNA damage caused by metal-induced stress, indicating its use in agricultural and environmental contexts (Stokowa-Sołtys & Jeżowska‐Bojczuk, 2013).

Transformation Systems Using Blasticidin S : The isolation of the bsr gene has led to new transformation systems in various organisms, making blasticidin S a valuable tool in molecular biology (Kimura & Yamaguchi, 1996).

Inhibition of Aflatoxin Production : Blasticidin S inhibits aflatoxin production in Aspergillus flavus, a significant concern in food safety (Yoshinari et al., 2013).

Fungicide Resistance in Pyricularia oryzae : The bsr A gene from Aspergillus terreus confers resistance to blasticidin S in Pyricularia oryzae, demonstrating its potential as a fungicide resistance marker (Tao et al., 1993).

Mechanism of Action on Ribosomes : Blasticidin S impedes protein synthesis by altering the conformation of tRNA on the ribosome, providing insights into its mechanism of action and potential applications in understanding ribosomal function and antibiotic resistance (Svidritskiy et al., 2013).

Mécanisme D'action

Target of Action

Blasticidin S hydrochloride, also known as Blasticidin S HCl, is a nucleoside analogue antibiotic . Its primary target is the peptidyl transferase center of the large ribosomal subunit . This center plays a crucial role in protein synthesis, where it catalyzes the formation of peptide bonds, which link amino acids together to form proteins .

Mode of Action

This compound works by inhibiting the termination step of translation and peptide bond formation (to a lesser extent) by the ribosome . This means that cells can no longer produce new proteins through the translation of mRNA . It is competitive with puromycin, suggesting a highly similar binding site .

Biochemical Pathways

The inhibition of protein synthesis by this compound affects various biochemical pathways within the cell. Since proteins serve as enzymes, structural components, and signaling molecules, their synthesis is crucial for many cellular processes. By inhibiting protein synthesis, this compound disrupts these processes, leading to the inhibition of cell growth .

Result of Action

The primary result of this compound’s action is the inhibition of cell growth . By preventing protein synthesis, the compound disrupts essential cellular processes, leading to cell death . This makes this compound effective against a wide range of organisms, including human cells, fungi, and bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is typically used at concentrations of 2–300 micrograms per milliliter of media, depending on the type of cell being grown . Furthermore, the compound’s efficacy can be affected by factors such as pH, temperature, and the presence of other substances in the environment.

Safety and Hazards

Blasticidin S HCl is considered hazardous. Acute exposure may cause nausea and vomiting, while higher exposure can cause unconsciousness. Chronic exposure may cause nausea and vomiting, and higher exposure causes unconsciousness. Symptoms of overexposure may be headache, dizziness, tiredness, nausea, and vomiting .

Orientations Futures

Blasticidin S HCl is widely used in cell culture for selecting and maintaining genetically manipulated cells . It has been suggested that understanding the mechanisms of inhibitors of translation termination may inform the development of new antibacterials and therapeutics for premature termination diseases .

Propriétés

IUPAC Name |

(2S,3S,6R)-3-[[(3S)-3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N8O5.ClH/c1-24(16(20)21)6-4-9(18)8-12(26)22-10-2-3-13(30-14(10)15(27)28)25-7-5-11(19)23-17(25)29;/h2-3,5,7,9-10,13-14H,4,6,8,18H2,1H3,(H3,20,21)(H,22,26)(H,27,28)(H2,19,23,29);1H/t9-,10-,13+,14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXYQOXRCNEATG-NMQKUDMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC[C@@H](CC(=O)N[C@H]1C=C[C@@H](O[C@@H]1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3513-03-9 | |

| Record name | β-D-erythro-Hex-2-enopyranuronic acid, 4-[[(3S)-3-amino-5-[(aminoiminomethyl)methylamino]-1-oxopentyl]amino]-1-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,2,3,4-tetradeoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3513-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Blasticidin S Hydrochloride?

A1: Blasticidin S Hydrochloride is a nucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells. [, ]. It acts by interfering with the peptidyl transfer reaction during translation on the ribosome. While the precise details of its binding site and mechanism are still under investigation, it is known to interact with the ribosomal RNA and potentially ribosomal proteins.

Q2: How is Blasticidin S Hydrochloride used in molecular biology research?

A2: Blasticidin S Hydrochloride is widely used as a selection agent in cell culture [, , ]. Researchers incorporate a gene for blasticidin S resistance into cells along with the gene of interest. Only cells that have successfully integrated the resistance gene will survive and proliferate in the presence of Blasticidin S Hydrochloride, allowing for the generation of stable cell lines expressing the desired gene [, , ].

Q3: Can you provide examples of research using Blasticidin S Hydrochloride for stable cell line generation?

A3: Certainly. Several research articles illustrate its utility:

- Expression of Reteplase: Researchers utilized Blasticidin S Hydrochloride to select for insect cells stably expressing the thrombolytic agent reteplase, aiming for potential large-scale protein production [].

- Immunotoxin Production: Scientists generated stable insect cell lines producing an A254-GMCSF immunotoxin for targeted cancer therapy, employing Blasticidin S Hydrochloride for selection [].

- Gene Silencing Studies: Blasticidin S Hydrochloride was crucial in establishing a stable cell line with suppressed GPC-3 gene expression to investigate its role in tumor growth [].

- IL-12 Expression: Researchers successfully created a stable EMT6 cell line expressing IL-12 for anti-tumor studies, utilizing Blasticidin S Hydrochloride selection [].

Q4: What is the molecular formula and weight of Blasticidin S Hydrochloride?

A4: While the provided abstracts don't explicitly state the molecular weight and formula, they do mention it's a hydrochloride salt. A search of chemical databases reveals:

Q5: Are there any studies on the structure of Blasticidin S Hydrochloride?

A5: Yes, research has been conducted on its structure. While the provided abstracts don't go into detail, one paper mentions a study titled "Crystal and molecular structure of the antibiotic blasticidin S hydrochloride pentahydrate" []. This suggests the use of X-ray crystallography to determine its three-dimensional structure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-Dichlorophenyl)-N'-[1-(2,5-bistrifluoromethylphenyl)-2-(imidazol-1-yl)-ethyl]-N''-cyanoguanidine](/img/structure/B521629.png)

![(5S)-5,14-diethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B521638.png)

![2-bromo-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B522001.png)

![1-[2-(Octylamino)-2-oxoethyl]pyridin-1-ium-3-carboxylic acid;bromide](/img/structure/B522419.png)

![N-Benzoyl-L-glutamyl-[4-phosphono(difluoromethyl)]-L-phenylalanine-[4-phosphono(difluoro-methyl)]-L-phenylalanineamide](/img/structure/B522425.png)

![N~3~-[3-(1h-Indol-6-Yl)benzyl]pyridine-2,3-Diamine](/img/structure/B522426.png)

![2-{[3-(2-Furyl)acryloyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylic acid](/img/structure/B522427.png)

![[4-[4-[(2,4-dichlorophenyl)methylamino]pyrido[2,3-d]pyrimidin-2-yl]piperazin-1-yl]-[(2R)-piperidin-2-yl]methanone](/img/structure/B522947.png)

![{2-[(Benzylcarbamoyl)methyl]-1,3-thiazol-4-yl}methyl 2-phenoxypyridine-3-carboxylate](/img/structure/B523621.png)